molecular formula C5H4N2O4 B116508 2,4-Dihydroxy-3-nitropyridine CAS No. 89282-12-2

2,4-Dihydroxy-3-nitropyridine

Cat. No. B116508
CAS RN: 89282-12-2
M. Wt: 156.1 g/mol
InChI Key: BKYGVGWYPFVKTK-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3-nitropyridine is a chemical compound with the linear formula C5H4N2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 3-hydroxy-2-nitropyridine involves adding 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO3, and 21ml of acetic anhydride into a 250mL three-necked flask, and heating at 45°C with magnetic stirring .


Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-3-nitropyridine is represented by the linear formula C5H4N2O4 . The molecular weight is 156.099 .


Chemical Reactions Analysis

2,4-Dihydroxy-3-nitropyridine could be quickly transformed into 5-bromo-2,4-dihydroxy-3-nitropyridine by the action of a solution of bromine .


Physical And Chemical Properties Analysis

2,4-Dihydroxy-3-nitropyridine appears as a light yellow to yellow to green powder to crystal . It has a density of 1.7±0.1 g/cm3, a boiling point of 514.6±45.0 °C at 760 mmHg, and a melting point of 265°C (dec.) .

Scientific Research Applications

Electrochemical Reduction

The electrochemical reduction of nitropyridines, including compounds similar to 2,4-Dihydroxy-3-nitropyridine, has been explored in aqueous media. This process involves a multi-step reduction mechanism, starting with the nitro compound reduced to dihydroxylamine, followed by dehydration to nitroso compound, and finally reduction to hydroxylamine. This mechanism is significant in understanding the electrochemical behaviors of aromatic nitro compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Oxidative Methylamination

Oxidative methylamination reactions involving nitropyridines, such as 2,4-Dihydroxy-3-nitropyridine, have been studied. This process includes dehydro-methylamination in a solution of potassium permanganate in liquid methylamine, offering insights into the chemical reactivity of nitropyridine derivatives (Szpakiewicz & Wolniak, 1999).

Vibrational Spectral Studies

The vibrational spectra of compounds related to 2,4-Dihydroxy-3-nitropyridine have been investigated using spectroscopy and density functional theory. These studies provide valuable information on molecular stability, bond strength, and chemical reactivity, which are crucial for various scientific applications (Balachandran, Lakshmi, & Janaki, 2012).

Molecular Diode Applications

Certain nitropyridine molecules, including structures similar to 2,4-Dihydroxy-3-nitropyridine, have been studied for their potential in creating molecular diodes. These diodes are driven by charge-induced conformational changes and can be used in nano-electronics and memory devices (Derosa, Guda, & Seminario, 2003).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-hydroxy-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYGVGWYPFVKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715629
Record name 4-Hydroxy-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-3-nitropyridine

CAS RN

89282-12-2
Record name 4-Hydroxy-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitropyridine-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CR Kolder, HJ Den Hertog - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
When 3‐bromo‐2,4‐dihydroxypyridine is heated with an aqueous solution of nitric acid, 5‐bromo‐2,4‐dihydroxy‐3‐nitropyridine is formed. This reaction product was also obtained by …
Number of citations: 6 onlinelibrary.wiley.com
V Krishnakumar, S Muthunatesan - Spectrochimica Acta Part A: Molecular …, 2006 - Elsevier
The vibrational spectra of 2,3-dihydroxy pyridine (DHP) and 2,4-dihyroxy-3-nitropyridine (DHNP) have been computed using B3LYP methodology and 6-31G** basis set. The solid …
Number of citations: 32 www.sciencedirect.com
F Ucun, V Güçlü, A Sağlam - Spectrochimica Acta Part A: Molecular and …, 2008 - Elsevier
The optimized molecular structures, vibrational frequencies and corresponding vibrational assignments of conformations of 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine …
Number of citations: 26 www.sciencedirect.com
LA Sorbera, L Martin, PA Leeson… - Drugs of the Future, 2000 - access.portico.org
AMP-579 hot acetic acid to yield 2, 4-dihydroxy-3-nitropyridine (XII). The reaction of (XII) with POCl3 in hot toluene affords 4-chloro-3-nitropyridin-2 (1H)-one (XIII), which is condensed …
Number of citations: 2 access.portico.org
C Crey-Desbiolles, M Kotera - Bioorganic & medicinal chemistry, 2006 - Elsevier
Photoactivable deoxyadenosine mimic, 3-deaza-3-nitro-2′-deoxyadenosine (2), was prepared using two different synthetic routes. The first route involved base catalyzed glycosylation …
Number of citations: 24 www.sciencedirect.com
E Cleator, JP Scott, P Avalle, MM Bio… - … Process Research & …, 2013 - ACS Publications
The process development and multikilogram preparation of a TRPV1 antagonist, 1, is described. Pyrido[2,3-b]pyrazine 1 was prepared in a convergent manner by the coupling of two …
Number of citations: 12 pubs.acs.org
MH Norman, N Chen, Z Chen, C Fotsch… - Journal of medicinal …, 2000 - ACS Publications
Neuropeptide Y (NPY) has been shown to play an important role in the regulation of food intake and energy balance. Pharmacological data suggests that the Y5 receptor subtype …
Number of citations: 171 pubs.acs.org
F Gado, L Di Cesare Mannelli, E Lucarini… - Journal of medicinal …, 2018 - ACS Publications
The direct activation of cannabinoid receptors (CBRs) results in several beneficial effects; therefore several CBRs ligands have been synthesized and tested in vitro and in vivo. However…
Number of citations: 59 pubs.acs.org
H Gou - 2007 - tspace.library.utoronto.ca
Idiosyncratic drug reactions (IDRs), although rare, can be life-threatening. The patho-mechanisms of IDRs are unclear; however, reactive metabolites of drugs and the immune system …
Number of citations: 0 tspace.library.utoronto.ca
H Huang, DA Hutta, JM Rinker, H Hu… - Journal of medicinal …, 2009 - ACS Publications
A series of pyrido[2,3-d]pyrimidin-5-ones has been synthesized and evaluated as inhibitors of the kinase domain of macrophage colony-stimulating factor-1 receptor (FMS). FMS …
Number of citations: 60 pubs.acs.org

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